Tyrosinase Inhibition: 1.85-Fold Superior Potency Over Kojic Acid in Mushroom Tyrosinase Assay
In a head-to-head enzymatic evaluation using mushroom tyrosinase, (Z)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (compound 2a) demonstrated an IC50 of 13.36 μM, which represents a 1.85-fold improvement over the standard inhibitor kojic acid (IC50 = 24.72 μM) [1]. Kinetic analysis confirmed that the compound acts as a competitive inhibitor. In B16 melanoma cells stimulated with α-MSH, the compound effectively suppressed melanin production, establishing cellular-level target engagement [1].
| Evidence Dimension | Inhibition of mushroom tyrosinase catalytic activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 13.36 μM |
| Comparator Or Baseline | Kojic acid: IC50 = 24.72 μM |
| Quantified Difference | 1.85-fold lower IC50 (higher potency) |
| Conditions | Mushroom tyrosinase; competitive inhibition confirmed by kinetic analysis; cellular melanin reduction in α-MSH-stimulated B16 cells |
Why This Matters
For procurement decisions in melanogenesis or cosmetic research, this compound offers a structurally distinct competitive inhibitor with validated cellular activity and superior potency to the industry-standard kojic acid, enabling dose-reduction or combination strategies.
- [1] Ha, Y. M.; Park, Y. J.; Kim, J. A.; Park, D.; Park, J. Y.; Lee, H. J.; Lee, J. Y.; Moon, H. R.; Chung, H. Y. Design and Synthesis of 5-(Substituted Benzylidene)thiazolidine-2,4-dione Derivatives as Novel Tyrosinase Inhibitors. Eur. J. Med. Chem. 2012, 49, 245–252. DOI: 10.1016/j.ejmech.2012.01.019. View Source
